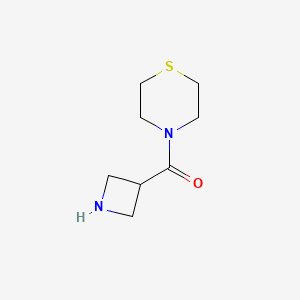

4-(Azetidine-3-carbonyl)thiomorpholine

Description

Properties

IUPAC Name |

azetidin-3-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTIFNNVNWZCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Biological Activity

4-(Azetidine-3-carbonyl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in treating metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₃N₃OS

- Molecular Weight : 173.26 g/mol

- IUPAC Name : this compound

This compound features a thiomorpholine ring, which contributes to its biological activity, particularly in enzyme inhibition.

Research indicates that this compound acts primarily as an inhibitor of stearoyl-CoA delta-9 desaturase (SCD1). This enzyme plays a crucial role in lipid metabolism and is implicated in various metabolic disorders such as obesity and diabetes. The inhibition of SCD1 can lead to reduced lipid levels and improved metabolic profiles, making it a target for therapeutic intervention in conditions like non-alcoholic fatty liver disease and cardiovascular diseases .

Inhibition of Enzymes

The compound has shown promising results in inhibiting SCD1 activity. In vitro studies demonstrated that it selectively inhibits SCD1 compared to other known inhibitors, suggesting its potential utility in treating metabolic disorders related to lipid metabolism .

Antimycobacterial Activity

While the primary focus has been on SCD1 inhibition, there are indications that derivatives of thiomorpholine compounds exhibit antimycobacterial properties. For instance, studies on related thiophene-arylamide derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL for some compounds . Although specific data for this compound is limited, the structural similarities suggest potential for similar activity.

Case Study 1: SCD1 Inhibition

In a study focused on azetidine derivatives, it was found that this compound effectively reduced triglyceride levels in cellular models by inhibiting SCD1 activity. The results indicated a promising therapeutic application for managing dyslipidemia .

Case Study 2: Antimycobacterial Screening

Although primarily studied for its metabolic effects, compounds structurally related to this compound were screened for their antimycobacterial activities. One derivative demonstrated significant potency against drug-resistant strains of M. tuberculosis, suggesting that further exploration into this class could yield effective treatments for tuberculosis .

Summary of Biological Activities

| Activity | Mechanism | Efficacy |

|---|---|---|

| SCD1 Inhibition | Selective inhibition of stearoyl-CoA delta-9 desaturase | Significant reduction in triglycerides |

| Antimycobacterial | Potential activity against M. tuberculosis | MIC as low as 0.03 μg/mL for related compounds |

Comparison with Similar Compounds

Structural Comparison with Morpholine Analogues

Thiomorpholine derivatives are frequently compared to their morpholine counterparts, where oxygen replaces sulfur. Key differences include:

The crystal structure of 1 reveals a bent molecular geometry with C–H···O hydrogen bonding (Figure 1a), absent in its morpholine analogue. This structural divergence impacts packing efficiency (74.4% packing index for 1 vs. ~70% for morpholine derivatives) and solubility .

Comparison with Other Thiomorpholine Derivatives

4-(5-Bromo-pyridin-2-yl)-thiomorpholine

This derivative (CAS 223556-42-1) shares the thiomorpholine core but substitutes the 4-nitrophenyl group with a bromopyridinyl moiety. The bromine atom enhances electrophilicity, making it reactive in cross-coupling reactions . Unlike 1 , it lacks nitro-driven hydrogen-bonding capacity, reducing its crystallinity .

4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide

Oxidation of the sulfur atom to a sulfone group (1,1-dioxide) increases polarity and metabolic stability compared to 1 . This derivative (CAS 1565044-90-7) is used in prodrug design, leveraging sulfone’s resistance to enzymatic degradation .

4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide

This compound (synthesized via MCPBA oxidation) exhibits enhanced antibacterial activity against Bacillus subtilis (MIC: 12.5 µg/mL) due to the terminal alkyne’s reactivity .

Crystallographic and Computational Insights

- DFT Calculations : For 1 , the gas-phase optimized structure places the 4-nitrophenyl group equatorially, diverging from its axial position in the crystal. This highlights packing forces’ role in solid-state conformation .

- Hirshfeld Surface Analysis : Reveals that 6.2% of 1 ’s surface area participates in C–H···O interactions, vs. 3.8% in morpholine analogues, emphasizing sulfur’s role in stabilizing dimers .

Preparation Methods

Synthetic Route for Azetidine-3-carboxylic Acid

A patented method (CN108069889B) outlines the following steps:

| Step | Reactants and Conditions | Description | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,2-dimethylolmalonic acid-1,3-diethyl ester + methanesulfonyl chloride + triethylamine in dichloromethane | Formation of mesylated intermediate | -15 to 10 | 12-36 | 95.7 (isolated) |

| 2 | Intermediate + benzhydrylamine + triethylamine in toluene | Nucleophilic substitution to form protected azetidine intermediate | 100-120 | 12-36 | Not purified |

| 3 | Intermediate + 6N HCl | Decarboxylation and hydrolysis | 70-100 | 12-36 | Isolated as pale yellow solid |

| 4 | Intermediate + H2 + Pd(OH)2/C catalyst in methanol/water | Hydrogenolysis to remove benzhydryl protecting group and pH adjustment with potassium carbonate | 10-60 | 3-10 | 85 (isolated) |

This method avoids sodium cyanide, a highly toxic reagent used in older methods, and reduces the overall production cost by over 30%, making it suitable for industrial-scale synthesis.

Amidation to Form this compound

Following the preparation of azetidine-3-carboxylic acid, the next step is amidation with thiomorpholine or its derivatives to form the target compound.

General Amidation Procedure

A typical amidation involves:

- Activation of the carboxylic acid group (e.g., via acid chloride or coupling reagents).

- Reaction with thiomorpholine under basic conditions (e.g., triethylamine) in anhydrous solvents such as dichloromethane.

- Stirring at room temperature or mild heating under inert atmosphere for several hours.

- Workup involving aqueous quenching, organic extraction, washing, drying, and purification.

For example, amidation of methyl 4-(chlorocarbonyl)benzoate with amines in the presence of triethylamine has been reported to yield related amide intermediates efficiently.

Detailed Reaction Conditions and Optimization

| Stage | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Mesylation | 2,2-dimethylolmalonic acid ester, methanesulfonyl chloride, triethylamine | Dichloromethane | 0-5 °C initially, then room temp | Overnight | Solid salt formation observed |

| Amination | Mesylated intermediate, benzhydrylamine, triethylamine | Toluene | Reflux (~110 °C) | Overnight | Salt byproduct filtered off |

| Decarboxylation | Aminated intermediate, 6N HCl | Aqueous | 80 °C | Overnight | Gas evolution during reaction |

| Hydrogenolysis | Decarboxylated intermediate, Pd(OH)2/C, H2 gas | Methanol/water | Room temp to 60 °C | 6 h typical | pH adjusted to 6-7 post reaction |

These conditions ensure high yields and purity without requiring chromatographic purification steps, facilitating scale-up.

Research Findings and Advantages

- The synthetic route employing 2,2-dimethylolmalonic acid-1,3-diethyl ester as starting material is cost-effective and environmentally benign.

- Avoidance of sodium cyanide eliminates toxic hazards and wastewater treatment concerns.

- Use of palladium hydroxide carbon catalyst enables efficient hydrogenolysis under mild conditions.

- The method yields azetidine-3-carboxylic acid with high purity and yield, suitable for subsequent amidation to this compound.

- Amidation protocols adapted from thiophene-arylamide derivative synthesis provide reliable coupling strategies.

Summary Table of Preparation Methods

| Step | Compound | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Intermediate (B) | 2,2-dimethylolmalonic acid ester, methanesulfonyl chloride, triethylamine | CH2Cl2, 0-5 °C to RT, 12-36 h | 95.7% | No purification needed |

| 2 | Intermediate (C) | (B), benzhydrylamine, triethylamine | Toluene, reflux 100-120 °C, 12-36 h | Crude isolated | Salt filtered off |

| 3 | Intermediate (D) | (C), 6N HCl | 70-100 °C, 12-36 h | Isolated solid | Decarboxylation step |

| 4 | Azetidine-3-carboxylic acid (E) | (D), Pd(OH)2/C, H2, K2CO3 | MeOH/H2O, 10-60 °C, 3-10 h | 85% | Hydrogenolysis and pH adjustment |

| 5 | This compound | Azetidine-3-carboxylic acid, thiomorpholine, coupling agents | Anhydrous solvent, RT or mild heating | Variable | Amidation step |

Q & A

Q. What are the recommended methodologies for synthesizing 4-(Azetidine-3-carbonyl)thiomorpholine while ensuring reproducibility?

- Methodological Answer : Synthesis should follow a two-step protocol: (1) Prepare the azetidine-3-carbonyl intermediate via amide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt), and (2) conjugate it to thiomorpholine under nitrogen protection to prevent oxidation of the thioether group. Critical parameters include stoichiometric control of reactants (1:1.2 molar ratio for azetidine:thiomorpholine) and reaction temperature (0–5°C during coupling). Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Validate reproducibility using NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- Spectroscopic Analysis : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the azetidine carbonyl (δ ~170 ppm) and thiomorpholine backbone (δ ~2.5–3.5 ppm for S-CH₂ groups).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z for C₈H₁₂N₂OS: ~200.07).

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity and stability under acidic/basic conditions.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines (H314: Causes severe skin burns and eye damage):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Measures : Immediate eye irrigation (15 min) with saline and medical consultation for dermal exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Variability Testing : Use factorial design (e.g., 2³ factorial matrix) to isolate variables like solvent polarity (DMSO vs. THF), temperature (25°C vs. 40°C), and catalyst loading.

- Statistical Validation : Apply ANOVA to identify significant interactions (p < 0.05). For example, contradictory nucleophilic substitution rates may arise from solvent-dependent thiomorpholine ring puckering, which can be probed via DFT calculations (e.g., Gaussian 16) .

Q. What experimental strategies optimize the regioselectivity of this compound in multicomponent reactions?

- Methodological Answer :

- Computational Pre-screening : Use molecular docking (AutoDock Vina) to predict binding affinities for target receptors (e.g., kinases) and prioritize reaction pathways.

- Orthogonal Design : Optimize parameters (e.g., solvent, pH, catalysts) using Taguchi methods. For instance, acetic acid as a co-solvent may enhance regioselectivity by stabilizing intermediates via hydrogen bonding .

Q. How can researchers address discrepancies in biological activity data across in vitro assays?

- Methodological Answer :

- Assay Standardization : Pre-treat cell lines (e.g., HEK293) with glutathione (1 mM) to mitigate oxidative stress artifacts from thiomorpholine degradation.

- Data Normalization : Express IC₅₀ values relative to a positive control (e.g., staurosporine) and use Z-factor analysis to validate assay robustness.

- Metabolite Profiling : LC-MS/MS to quantify potential bioactive metabolites (e.g., sulfoxide derivatives) that may confound results .

Q. What computational frameworks are suitable for modeling the reaction mechanisms of this compound?

- Methodological Answer :

- Reaction Pathway Mapping : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and activation energies.

- Kinetic Monte Carlo Simulations : Predict rate-limiting steps in multi-step syntheses (e.g., azetidine ring opening under acidic conditions).

- Machine Learning : Train neural networks (e.g., Chemprop) on historical reaction data to predict optimal conditions for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.